10-hexanoyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-hexanoyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their significant effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants. This particular compound is characterized by its unique structure, which includes a hexanoyl group, a propoxyphenyl group, and a dibenzo[b,e][1,4]diazepin-1-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-hexanoyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Dibenzo[b,e][1,4]diazepin-1-one Core: This step typically involves the condensation of o-phenylenediamine with a diketone such as dimedone under acidic conditions to form the dibenzo[b,e][1,4]diazepin-1-one core.
Introduction of the Hexanoyl Group: The hexanoyl group can be introduced through an acylation reaction using hexanoyl chloride in the presence of a base such as pyridine.
Addition of the Propoxyphenyl Group: The propoxyphenyl group can be added via a nucleophilic substitution reaction using 3-propoxyphenyl bromide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, silica-supported fluoroboric acid can be used as a catalyst to facilitate the synthesis of benzodiazepine derivatives .
Chemical Reactions Analysis
Types of Reactions
10-hexanoyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the propoxyphenyl group or the hexanoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
10-hexanoyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its binding affinity to GABA_A receptors and its potential anxiolytic effects.
Medicine: Investigated for its potential use as an anxiolytic and sedative agent.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the GABA_A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative effects.
Lorazepam: Another benzodiazepine used for its anxiolytic properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Uniqueness
10-hexanoyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. The presence of the hexanoyl and propoxyphenyl groups may influence its binding affinity and selectivity for GABA_A receptors, potentially leading to different therapeutic effects and side effect profiles.
Properties
Molecular Formula |
C30H38N2O3 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
5-hexanoyl-9,9-dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H38N2O3/c1-5-7-8-16-27(34)32-25-15-10-9-14-23(25)31-24-19-30(3,4)20-26(33)28(24)29(32)21-12-11-13-22(18-21)35-17-6-2/h9-15,18,29,31H,5-8,16-17,19-20H2,1-4H3 |
InChI Key |
FVKBVJWTRKUICC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.